molecular formula C16H22N2O5S3 B11411924 2-(ethylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine

2-(ethylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine

Cat. No.: B11411924
M. Wt: 418.6 g/mol
InChI Key: QXLIBDIOHPLOFA-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of both ethanesulfonyl and methoxypropyl groups, as well as a methylbenzenesulfonyl group attached to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Ethanethiol Group: The ethanethiol group can be introduced through a nucleophilic substitution reaction using ethanesulfonyl chloride and a suitable nucleophile.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using 3-methoxypropyl bromide and a base.

    Introduction of the Methylbenzenesulfonyl Group: The final step involves the sulfonylation of the thiazole ring using 4-methylbenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H22N2O5S3

Molecular Weight

418.6 g/mol

IUPAC Name

2-ethylsulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C16H22N2O5S3/c1-4-25(19,20)16-18-15(14(24-16)17-10-5-11-23-3)26(21,22)13-8-6-12(2)7-9-13/h6-9,17H,4-5,10-11H2,1-3H3

InChI Key

QXLIBDIOHPLOFA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCCOC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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